2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide
Description
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H19NO5/c1-19-12-4-5-14(11(7-12)9-17)21-10-15(18)16-8-13-3-2-6-20-13/h4-5,7,9,13H,2-3,6,8,10H2,1H3,(H,16,18) |
InChI Key |
AXIPLJWVAKOFLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NCC2CCCO2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction between 2-formyl-4-methoxyphenol and an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Amidation: The phenoxy intermediate is then reacted with oxolan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, 2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(2-carboxy-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide.
Reduction: 2-(2-hydroxymethyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide.
Substitution: 2-(2-formyl-4-hydroxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide.
Scientific Research Applications
2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics are compared below with analogs from the provided evidence, focusing on substituent effects, physicochemical properties, and reported activities.
Structural Analogues and Substituent Effects
2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide () Key Differences: The phenoxy group here has a 4-formyl-2-methoxy substitution (vs. 2-formyl-4-methoxy in the target compound), and the acetamide is linked to a 2-methylphenyl group instead of an oxolane methyl. Implications: The reversed substitution pattern on the phenoxy ring may alter electronic properties (e.g., dipole moments) and binding affinities.
2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide () Key Differences: Features a chloro substituent at position 5, an ethoxy group (vs. methoxy), and a phenylethyl acetamide chain. Implications: The chloro group increases lipophilicity (logP), possibly enhancing membrane permeability but risking toxicity. Ethoxy’s larger size compared to methoxy may reduce metabolic oxidation rates. The phenylethyl chain adds hydrophobicity, contrasting with the oxolane’s polar ether oxygen .
Pyridazin-3(2H)-one Acetamide Derivatives () Example: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Key Differences: Incorporates a pyridazinone heterocycle instead of a phenoxy ring. The bromophenyl and methoxybenzyl groups enhance π-π stacking and receptor binding. Implications: The heterocyclic core may confer distinct pharmacological profiles (e.g., FPR2 agonism in neutrophils) compared to the target compound’s aromatic-amide scaffold .
Benzothiazole Acetamides () Example: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Key Differences: A benzothiazole ring replaces the phenoxy group, and a trifluoromethyl group enhances electron-withdrawing effects. Implications: The benzothiazole moiety improves metabolic stability and bioavailability, while the trifluoromethyl group may increase binding specificity to hydrophobic pockets in enzymes or receptors .
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural similarity; †Approximate value based on formula.
Biological Activity
2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a methoxyphenoxy group and an oxolan substituent. This compound belongs to the class of acetamides, which have garnered attention for their diverse biological activities. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C₁₅H₁₉N₁O₅
- Molecular Weight : 293.32 g/mol
- Structure : The compound features a phenolic moiety that may enhance its biological activity.
Biological Activity Overview
The biological activity of 2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide has not been extensively documented in empirical studies; however, it can be inferred from its structural similarities to other compounds within the acetamide class. Notably, compounds with similar structures have exhibited various pharmacological effects, including antimicrobial and anticancer activities.
Comparative Analysis of Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide | Methoxy and oxolane groups | Potential antimicrobial/anticancer |
| N-(2-furylmethyl)acetamide | Furan ring instead of oxolane | Varies; potential anti-inflammatory |
| N-(3-methoxyphenyl)acetamide | Methoxy-substituted phenyl | Analgesic properties |
| 2-(4-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | Pyridine ring | Diverse pharmacological effects |
This table highlights the unique characteristics of 2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide while indicating the diverse biological activities exhibited by structurally similar compounds.
While specific empirical data on the mechanism of action for this compound is limited, similar compounds often interact with biological targets such as enzymes or receptors, influencing pathways related to inflammation, cancer progression, and microbial resistance.
Case Studies and Research Findings
- Antimicrobial Activity : Similar acetamides have shown promising results against various bacterial strains. For instance, derivatives with methoxy and phenolic groups demonstrated significant antibacterial activity in vitro, suggesting that 2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide may also possess such properties.
- Anticancer Potential : Research on related compounds indicates potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on methoxy-substituted phenols have indicated their role in inhibiting cancer cell proliferation.
- Inflammatory Response Modulation : Some structurally related compounds have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests that 2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide could exhibit similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
